2,2-Dibromo-1-(1-naphthyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromo-1-(1-naphthyl)ethanone is an organic compound with the molecular formula C12H8Br2O It is a dibromo ketone derivative of naphthalene, characterized by the presence of two bromine atoms and a ketone functional group attached to a naphthyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dibromo-1-(1-naphthyl)ethanone can be synthesized through the bromination of 1-(1-naphthyl)ethanone. One common method involves the use of bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction typically proceeds under mild conditions, with the bromine atoms being introduced at the alpha position of the carbonyl group .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, environmentally friendly methods, such as the use of hydrogen peroxide (H2O2) and hydrobromic acid (HBr) systems, have been explored for the synthesis of dibromo ketones .
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-1-(1-naphthyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to the corresponding alcohol or hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide) in acidic or basic conditions.
Major Products Formed
Substitution: Corresponding substituted derivatives (e.g., amines, ethers).
Reduction: Alcohols or hydrocarbons.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
2,2-Dibromo-1-(1-naphthyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dibromo-1-(1-naphthyl)ethanone involves its interaction with nucleophiles and electrophiles. The bromine atoms and the carbonyl group make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dibromo-1-(2-naphthyl)ethanone
- 2-Bromo-1-(1-naphthyl)ethanone
- 2-Bromo-1-(2-naphthyl)ethanone
Uniqueness
2,2-Dibromo-1-(1-naphthyl)ethanone is unique due to the presence of two bromine atoms at the alpha position of the carbonyl group, which imparts distinct reactivity and chemical properties compared to its mono-bromo or non-bromo analogs. This makes it a valuable compound for specific synthetic and research applications .
Properties
IUPAC Name |
2,2-dibromo-1-naphthalen-1-ylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2O/c13-12(14)11(15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQIZBLSUQUGIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C(Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.